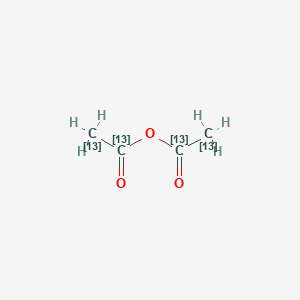

Acetic anhydride-13C4

描述

Conceptual Basis of Carbon-13 Isotopic Enrichment in Molecular Probes

The natural abundance of the carbon-13 isotope is approximately 1.1%, while the vast majority of carbon is the lighter carbon-12 (¹²C). nih.gov Isotopic enrichment is the process of increasing the concentration of ¹³C in a molecule beyond its natural level. tn-sanso.co.jp This enrichment is key to its function as a molecular probe.

When a molecule like acetic anhydride (B1165640) is enriched with ¹³C to create Acetic anhydride-13C4, its mass increases. This mass difference is the cornerstone of its utility in analytical techniques, particularly mass spectrometry. nih.gov A mass spectrometer can differentiate between the labeled (heavier) and unlabeled (lighter) forms of a molecule, allowing for precise tracking and quantification. nih.gov

The process of creating ¹³C-enriched compounds can involve methods like distillation of carbon-containing gases such as carbon monoxide or carbon tetrafluoride to separate the heavier isotope. tn-sanso.co.jp The resulting highly enriched ¹³C can then be used in the synthesis of specific molecules like this compound.

Evolution of Isotopic Tracer Applications in Systems Biology and Organic Chemistry

The use of isotopic tracers has a long history, evolving from early applications with radioactive isotopes to the now widespread use of stable isotopes. iaea.orgbritannica.com Initially, radioactive tracers were instrumental in mapping metabolic pathways. nih.gov However, the safety concerns associated with radioactivity limited their use.

The advent of sophisticated analytical instruments, especially high-resolution mass spectrometry and NMR spectroscopy, propelled the use of stable isotopes. diagnosticsworldnews.comnih.gov These technologies can readily detect the subtle mass differences between isotopically labeled and unlabeled compounds. diagnosticsworldnews.com

In systems biology , which aims to understand the complex interactions within biological systems, stable isotope labeling has become a routine and powerful tool. nih.gov It allows for the detailed investigation of metabolic networks and the quantification of metabolic fluxes, moving the field from observational studies to mechanistic investigations. nih.gov

In organic chemistry , isotopic tracers are used to elucidate reaction mechanisms, study the structure of molecules, and investigate reaction kinetics. acs.org By labeling specific atoms in a reactant, chemists can follow their path through a chemical reaction to the final product, providing definitive evidence for proposed mechanisms.

The development of new labeled compounds and the continuous improvement of analytical techniques ensure that the application of isotopic tracers will continue to expand, providing deeper insights into the intricate workings of biological and chemical systems. iaea.org

| Property | Value |

| Molecular Formula | (¹³CH₃¹³CO)₂O sigmaaldrich.com |

| Molecular Weight | 106.06 g/mol sigmaaldrich.comisotope.com |

| CAS Number | 114510-14-4 isotope.comnih.gov |

| Isotopic Purity | 99 atom % ¹³C sigmaaldrich.com |

| Physical State | Clear, colorless liquid nih.gov |

| Odor | Strong, pungent, vinegar-like nih.gov |

| Application Area | Specific Use of this compound |

| Proteomics | Labeling of peptides for quantitative analysis via mass spectrometry. rug.nl |

| Metabolomics | As an acetylating agent to study metabolic pathways involving acetylation. |

| Mass Spectrometry | As an internal standard for precise quantification due to its distinct mass shift. spectroscopyonline.com |

属性

IUPAC Name |

acetyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O3/c1-3(5)7-4(2)6/h1-2H3/i1+1,2+1,3+1,4+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFDIJRYMOXRFFG-JCDJMFQYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3][13C](=O)O[13C](=O)[13CH3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

106.059 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114510-14-4 | |

| Record name | Acetic anhydride-13C4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Reaction Mechanisms Utilizing Acetic Anhydride 13c4

Isotopic Labeling Methodologies for Complex Molecular Synthesis

The introduction of stable isotopes, such as ¹³C, into complex molecules is a powerful technique for elucidating biological pathways and quantifying analytes with high precision. Acetic anhydride-13C4 is a key reagent in this field, enabling the synthesis of a wide array of labeled compounds.

Chemo-Enzymatic Routes for 13C-Labeled Biomolecules

Chemo-enzymatic synthesis combines the precision of enzymatic reactions with the versatility of chemical synthesis to produce complex, isotopically labeled biomolecules. While direct examples of using this compound in chemo-enzymatic routes for biomolecule synthesis are not extensively detailed in the provided results, the principle is well-established. For instance, ¹³C-labeled N-glycan libraries have been synthesized using a chemo-enzymatic strategy, where a chemically synthesized, ¹³C-labeled precursor is enzymatically elaborated. nih.govresearchgate.net This approach allows for the creation of a diverse set of labeled standards for quantitative glycomics. nih.gov The acetylation of amino acids, a common biological modification, can be achieved using acetic anhydride (B1165640), suggesting the potential for this compound in chemo-enzymatic syntheses of labeled peptides and proteins. bas.bgresearchgate.net

Preparation of Isotopic Analogs for Analytical Standards

Isotopically labeled internal standards are essential for accurate quantification in mass spectrometry-based analyses, as they can correct for variations in sample preparation and instrument response. This compound is employed to synthesize these standards for a range of analytes.

A significant application is the synthesis of ¹³C-labeled mycotoxins. For example, stable isotope dilution assays (SIDAs) for type A trichothecene (B1219388) mycotoxins like T2-toxin and diacetoxyscirpenol (B1670381) have been developed using internal standards prepared by acetylation with this compound. acs.orgacs.orgnih.gov In these syntheses, precursor molecules are peracetylated with this compound, followed by selective hydrolysis to yield the desired labeled mycotoxins. acs.orgnih.gov These labeled standards have been successfully used to quantify mycotoxin contamination in food samples with high sensitivity and accuracy. acs.orgacs.org

Similarly, ¹³C-labeled analogs of other compounds, such as vanillin (B372448) and curcumin, have been prepared for use as analytical and mechanistic tools. nih.gov The synthesis of [¹³C₅]acetylacetone, a precursor for labeled curcumin, involves the use of [¹³C₄]acetic anhydride. nih.gov These labeled compounds are invaluable for tracing metabolic pathways and for precise quantification using techniques like liquid chromatography-mass spectrometry (LC-MS). nih.gov

The use of ¹³C-labeled standards is often preferred over deuterated analogs to avoid potential chromatographic shifts and to ensure co-elution with the analyte of interest.

Acetylation Reactions in Complex Organic Synthesis

Acetylation is a fundamental transformation in organic synthesis, often used for protecting hydroxyl and amino groups, or for introducing an acetyl moiety as part of the final molecular structure. ijraset.com this compound serves as a versatile reagent for introducing isotopically labeled acetyl groups in these contexts. wikipedia.org

The reaction typically involves the nucleophilic attack of an alcohol or amine on one of the carbonyl carbons of the anhydride. youtube.com This process is often catalyzed by a base, such as pyridine (B92270), or in some cases, by Lewis acids. wikipedia.org The use of this compound in these reactions allows for the site-specific incorporation of a ¹³C₄-acetyl group, which is crucial for subsequent analytical or mechanistic studies.

For example, the synthesis of ¹³C-labeled 4'-chloroacetanilide (B195516) involves the acetylation of 4-chloroaniline-¹³C₆ with acetic anhydride. This reaction proceeds via a nucleophilic acyl substitution mechanism. The resulting labeled compound can be used in various research applications, including metabolic studies.

Synthesis of Specific 13C-Labeled Compounds

The versatility of this compound is demonstrated in the synthesis of a variety of specific ¹³C-labeled compounds.

Type A Trichothecene Mycotoxins : As previously mentioned, this compound is instrumental in the synthesis of ¹³C-labeled T2-toxin, HT2-toxin, diacetoxyscirpenol, and monoacetoxyscirpenol. acs.orgacs.orgnih.gov The synthesis involves the peracetylation of T2-triol and scirpentriol (B1226779) with [¹³C₄]-acetic anhydride, followed by controlled hydrolysis to yield the target molecules with varying degrees of ¹³C-acetylation. acs.orgnih.gov

N-acetyl-L-((13)C4)aspartic acid : This labeled compound is synthesized from L-aspartic acid through acetylation with this compound. The synthesis requires controlled conditions to achieve high yield and purity. N-acetyl-L-((13)C4)aspartic acid is a valuable tool in neurochemical research and metabolic studies, allowing for the tracing of metabolic pathways.

1,4-Dihydropyridines : While direct synthesis of ¹³C-labeled 1,4-dihydropyridines using this compound is not explicitly described in the provided search results, the general synthesis of 1,4-dihydropyridines, known as the Hantzsch synthesis, involves the condensation of an aldehyde, a β-ketoester, and ammonia (B1221849) or an ammonium (B1175870) salt. jsynthchem.com Acetic acid, which can be derived from the hydrolysis of acetic anhydride, can be used in this reaction. jsynthchem.com The synthesis of ferrocenyl 1,4-dihydropyridines has also been reported, highlighting the modularity of these synthetic routes where a labeled component could potentially be introduced. nih.gov

Mechanistic Investigations of this compound Reactivity

The isotopic label in this compound provides a powerful handle for investigating reaction mechanisms, particularly those involving the transfer of the acetyl group.

Nucleophilic Acyl Substitution Pathways in Acetylation

The primary reaction of acetic anhydride is nucleophilic acyl substitution. wikipedia.orgpressbooks.pub This reaction proceeds through a two-step addition-elimination mechanism. masterorganicchemistry.com

Addition : A nucleophile, such as an alcohol or an amine, attacks one of the electrophilic carbonyl carbons of the acetic anhydride. This leads to the formation of a tetrahedral intermediate. pressbooks.pubmasterorganicchemistry.com

Elimination : The tetrahedral intermediate then collapses, reforming the carbon-oxygen double bond and expelling a leaving group. In the case of acetic anhydride, the leaving group is an acetate (B1210297) anion. masterorganicchemistry.com

Role of Catalysis in Enhancing Reaction Efficiency and Selectivity

The efficiency and selectivity of reactions involving this compound are significantly influenced by the choice of catalyst. Catalysts play a crucial role in accelerating reaction rates and directing the reaction towards the desired products, minimizing the formation of byproducts. The use of appropriate catalysts is essential for optimizing the acetylation process, particularly in the synthesis of isotopically labeled compounds where high purity and yield are paramount.

Acid catalysts are commonly employed to accelerate acetylation reactions with acetic anhydride. wikipedia.orgatamanchemicals.com For instance, the acetylation of aromatic rings is often facilitated by the use of acid catalysts. wikipedia.org In industrial applications, heterogeneous catalysts are favored for their cost-effectiveness and efficiency. A patented method utilizes iron(III) nitrate (B79036) (Fe(NO3)3) or iron(III) chloride (FeCl3) in acetic acid solutions for continuous-flow synthesis, achieving high conversion efficiency. Lewis acidic scandium salts have also been identified as effective catalysts in certain specialized applications. wikipedia.org

In the context of peptide and protein analysis, controlling the selectivity of acetylation is critical. The α- and ε-amino groups of proteins exhibit different pKa values, which influences their nucleophilicity. nih.gov This difference can be exploited to achieve selective Nα-acetylation by carefully controlling reaction conditions such as pH and the concentration of acetic anhydride. nih.gov While reactions at extreme pH values lead to non-selective acetylation, near-neutral pH can favor the acetylation of the α-amino group. nih.gov

The choice of catalyst can also dramatically impact the selectivity for specific products in reactions with polyols. For example, in the acetylation of glycerol (B35011) with acetic anhydride, different solid acid catalysts lead to vastly different product distributions.

Detailed Research Findings

Recent research has highlighted the effectiveness of various catalysts in promoting the acetylation of different substrates with acetic anhydride, which is directly applicable to its isotopically labeled counterpart, this compound.

A study on the acetylation of rice straw fiber demonstrated that tertiary amines can act as effective catalysts. swst.org Among the catalysts tested (pyridine, 4-dimethylamino pyridine, N-methyl pyrrolidine, and N-methyl pyrrolidinone), 4-dimethylamino pyridine was found to be the most effective. swst.org The use of this catalyst resulted in a significant increase in the extent of acetylation compared to the uncatalyzed reaction. swst.org

In the acetylation of glycerol, the use of different solid acid catalysts resulted in remarkable differences in product selectivity. A study utilizing Zeolite Beta, K-10 Montmorillonite, Amberlyst-15, and niobium phosphate (B84403) as catalysts for the reaction with acetic anhydride showed that Zeolite Beta and K-10 Montmorillonite exhibited 100% selectivity to triacetin (B1683017) within 20 minutes at 60°C. researchgate.net In contrast, Amberlyst-15 required 80 minutes to achieve the same selectivity, and niobium phosphate yielded a mixture of diacetin (B166006) and triacetin. researchgate.net This highlights the profound influence of the catalyst's acidic properties on the reaction outcome.

The mechanism of catalysis often involves the formation of a more reactive electrophile. In the case of iodine-catalyzed acetylation of cellulose, it is proposed that iodine reacts with acetic anhydride to form acetyl iodide, a more potent acetylating agent. mdpi.com Similarly, in the chlorination of acetic acid, acetic anhydride acts as a catalyst by forming acetyl chloride in situ, which then facilitates the enolization of acetic acid, the rate-determining step of the reaction. lew.ro

The following table summarizes the performance of different catalysts in the acetylation of glycerol with acetic anhydride, providing insights into their efficiency and selectivity.

This next table illustrates the effect of different tertiary amine catalysts on the acetylation of rice straw fiber, as measured by the weight percent gain (WPG).

Advanced Spectroscopic and Spectrometric Applications of Acetic Anhydride 13c4

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Tracing

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for elucidating molecular structure and dynamics. The incorporation of ¹³C labels from Acetic anhydride-¹³C₄ significantly enhances the utility of NMR for mechanistic and quantitative studies.

Elucidation of Reaction Mechanisms via ¹³C Labeling Patterns

The strategic placement of ¹³C atoms in Acetic anhydride-¹³C₄ allows chemists to trace the fate of the acetyl group during a chemical reaction. By analyzing the ¹³C NMR spectrum of the reaction products, the exact location of the ¹³C label can be determined. This information is crucial for distinguishing between possible reaction pathways and validating proposed mechanisms. For instance, in studies of catalytic conversions, using ¹³C-labeled precursors can identify the origin of carbon atoms in the final products, such as acetic acid and methanol. researchgate.net

The process involves introducing Acetic anhydride-¹³C₄ into a reaction and then using ¹³C NMR to analyze the products. The position of the ¹³C signals in the product's spectrum reveals where the labeled acetyl group has been attached, providing direct evidence of the reaction's regioselectivity and mechanism.

Table 1: Hypothetical ¹³C Labeling Patterns for Mechanistic Elucidation This table illustrates how the position of a ¹³C label in a product molecule can differentiate between two possible reaction mechanisms after acetylation with Acetic anhydride-¹³C₄.

| Feature | Mechanism A (e.g., Direct Acylation) | Mechanism B (e.g., Rearrangement) |

| Substrate | Molecule with two potential reaction sites (X and Y) | Molecule with two potential reaction sites (X and Y) |

| Expected Product | Acetyl group attaches to site X | Acetyl group attaches to site Y |

| ¹³C NMR Signal | ¹³C signal appears at a chemical shift characteristic of an acetyl group bonded to X. | ¹³C signal appears at a chemical shift characteristic of an acetyl group bonded to Y. |

| Conclusion | The reaction proceeds via direct acylation at the most reactive site. | The reaction involves an initial acylation followed by an intramolecular rearrangement. |

Application of ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) for Enhanced Spectral Resolution and Sensitivity

One-dimensional (1D) NMR spectra of complex molecules or mixtures often suffer from severe signal overlap, making unambiguous identification and quantification difficult. nih.gov Two-dimensional (2D) NMR experiments, such as ¹H-¹³C HSQC, overcome this limitation by dispersing signals across two frequency dimensions: one for ¹H and one for ¹³C. nih.govacs.org The HSQC experiment specifically detects correlations between directly bonded proton and carbon atoms. nih.gov

When Acetic anhydride-¹³C₄ is used to acetylate a substrate, the resulting ¹³C-labeled acetyl groups provide strong, specific signals in an HSQC spectrum. This offers several advantages:

Enhanced Resolution : Peaks that overlap in the ¹H dimension are often well-separated in the ¹³C dimension, allowing for clear identification. acs.orgmdpi.com

Increased Sensitivity : While the natural abundance of ¹³C is only 1.1%, using a 99% enriched ¹³C₄ reagent dramatically increases the signal intensity for the labeled acetyl group, reducing the required experiment time. nih.gov

Structural Confirmation : The presence of a cross-peak at the expected ¹H and ¹³C chemical shifts for an acetyl group provides definitive evidence of the acetylation event at a specific position in the molecule.

Table 2: Comparison of 1D ¹H NMR and 2D ¹H-¹³C HSQC for Analyzing Acetylated Products

| Parameter | 1D ¹H NMR | 2D ¹H-¹³C HSQC with Acetic Anhydride-¹³C₄ |

| Information | Provides proton chemical shifts and couplings. | Correlates directly bonded ¹H and ¹³C nuclei. nih.gov |

| Resolution | Low; high potential for signal overlap in complex molecules. | High; signals are spread across two dimensions, significantly reducing overlap. mdpi.com |

| Sensitivity | High for protons. | Inherently lower, but greatly enhanced by the 99% ¹³C enrichment from the reagent. nih.gov |

| Specificity | May be difficult to assign acetyl signals unambiguously. | Provides a specific fingerprint (cross-peak) for each C-H pair in the labeled acetyl group, confirming its location. |

Monitoring Molecular Transformations in Complex Mixtures

Tracking reactions within complex biological or chemical mixtures, such as cell extracts or in industrial processes, is a significant challenge due to the vast number of molecular species present. nih.gov Using Acetic anhydride-¹³C₄ in combination with NMR techniques like HSQC allows researchers to selectively observe only the molecules that have been acetylated. thermofisher.com This effectively filters out the background matrix, allowing for clear monitoring of the transformation of a specific substrate or the identification of all molecules susceptible to acetylation.

For example, by taking NMR snapshots over time, one can monitor the rate of an acetylation reaction by observing the decrease in the substrate's characteristic signals and the corresponding increase in the product's unique ¹³C-labeled acetyl signals. magritek.com This approach provides detailed kinetic information about metabolic pathways or chemical reactions in their native environment without the need for separation or purification. nih.gov

Mass Spectrometry (MS) Based Methodologies

Mass spectrometry measures the mass-to-charge ratio of ions, making it an exceptionally sensitive and specific analytical technique. The incorporation of a known mass from Acetic anhydride-¹³C₄ (a mass shift of +4 Da for each acetyl group) is fundamental to its application in quantitative and profiling studies. sigmaaldrich.comsigmaaldrich.com

Stable Isotope Dilution Assay (SIDA) for Absolute Quantification

Stable Isotope Dilution Assay (SIDA) is considered the gold standard for accurate quantification of analytes in complex matrices. imreblank.ch The principle involves adding a known quantity of a stable isotope-labeled version of the analyte (the internal standard) to the sample at the earliest stage of analysis. imreblank.ch Because the labeled standard is chemically identical to the natural analyte, it experiences the same losses during sample preparation, extraction, and analysis. The final quantification is based on the measured ratio of the natural analyte to the labeled standard via MS, which remains constant regardless of sample loss. acs.org

Acetic anhydride-¹³C₄ is a key reagent for synthesizing these labeled internal standards. acs.orgnih.gov For example, in food safety analysis, it has been used to synthesize ¹³C-labeled mycotoxins like T2-toxin and diacetoxyscirpenol (B1670381). acs.orgacs.org These labeled toxins are then used as internal standards to accurately quantify their natural, unlabeled counterparts in contaminated food samples like oats and potatoes. acs.orgacs.org

Table 3: Research Findings on the Synthesis of ¹³C-Labeled Mycotoxins using Acetic Anhydride-¹³C₄ for SIDA Data synthesized from a study on mycotoxin analysis. acs.orgnih.govacs.org

| Labeled Compound Synthesized | Precursor | Labeling Reagent | Mass-to-Charge Ratio (m/z) of Labeled Product Ion [M+Na]⁺ | Yield |

| [¹³C₄]-T2-toxin | T2-triol | Acetic anhydride-¹³C₄ | 493.2 | 33% |

| [¹³C₂]-HT2-toxin | T2-triol | Acetic anhydride-¹³C₄ (via hydrolysis of intermediate) | Not directly specified | 21% |

| [¹³C₄]-Diacetoxyscirpenol | Scirpentriol (B1226779) | Acetic anhydride-¹³C₄ (via hydrolysis of intermediate) | 409.1 | 53% |

| [¹³C₂]-Monoacetoxyscirpenol | Scirpentriol | Acetic anhydride-¹³C₄ (via hydrolysis of intermediate) | Not directly specified | 25% |

High-Resolution Mass Spectrometry for Isotopic Profiling

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements (typically with errors of less than 5 parts per million), allowing it to distinguish between molecules of very similar nominal mass. nih.govnih.gov This capability is essential for isotopic profiling, which involves identifying and quantifying all isotopologues (molecules that differ only in their isotopic composition) of a compound in a sample.

When Acetic anhydride-¹³C₄ is used in metabolic or chemical profiling studies, HRMS can unequivocally confirm the incorporation of the ¹³C₄-acetyl group by detecting the characteristic mass shift with high precision. This allows researchers to:

Confirm Labeling : Differentiate true ¹³C-labeled products from other naturally occurring isotopes (e.g., ¹³C, ¹⁵N) or isobaric interferences. nih.gov

Identify Acetylated Molecules : Screen a complex mixture to identify all molecules that have been modified by the reagent.

Perform Relative Quantification : Compare the ion intensity of the unlabeled precursor with the ¹³C₄-labeled product to determine the extent of the reaction or metabolic conversion.

The high resolving power of instruments like the Orbitrap is critical, as it can separate the signals from different isotopologues that would otherwise overlap, ensuring an accurate and reliable isotopic profile. nih.govnih.gov

Combined Metabolic and Chemical Labeling (CoMetChem) for Proteomics and Site-Specific Quantification

A significant challenge in proteomics is the dynamic analysis of post-translational modifications (PTMs), such as histone acetylation, which plays a critical role in epigenetic regulation. nih.govchemrxiv.orguq.edu.aunih.govrug.nl Traditional methods often struggle to capture the site-specific rates of these modifications. nih.govchemrxiv.orguq.edu.aunih.govrug.nl To address this, the Combined Metabolic and Chemical Labeling (CoMetChem) strategy has been developed as a powerful approach to investigate the dynamics of protein acetylation. nih.govchemrxiv.orguq.edu.aunih.govrug.nlacs.org

The CoMetChem method integrates two distinct labeling techniques. nih.govacs.orgresearchgate.net First, cells are cultured in a medium containing a uniformly 13C-labeled metabolic precursor, such as [U-13C]-glucose. nih.govuq.edu.auacs.org This metabolic labeling results in the in-vivo incorporation of 13C-labeled acetyl groups (¹³C₂H₃) onto lysine (B10760008) residues of proteins like histones. nih.govresearchgate.net Following the metabolic labeling phase, a chemical labeling step is performed on the extracted proteins. nih.gov Any lysine residues that were not acetylated in vivo are then chemically acetylated using a stable isotope-labeled acetylating reagent, often ¹³C₄,D₆-acetic anhydride (B1165640), which is a derivative of Acetic Anhydride-13C4. nih.govacs.org This step ensures that all lysine residues are acetylated, either metabolically or chemically. nih.govacs.org

The key advantage of this dual-labeling strategy is the generation of chemically equivalent, fully acetylated protein species. nih.govchemrxiv.orguq.edu.aunih.govrug.nlacs.org Consequently, during analysis by high-resolution mass spectrometry (MS), peptides with the same amino acid sequence but different isotopic labels exhibit identical chemical properties, which allows for precise relative quantification. nih.govacs.org This enables researchers to accurately measure the incorporation or loss of lysine acetylation at specific sites over time, thereby determining the reaction rates for both acetylation and deacetylation. nih.govchemrxiv.orguq.edu.aunih.govrug.nlacs.org

Research has demonstrated the efficacy of CoMetChem in quantifying histone acetylation dynamics. For instance, in a study using RAW264.7 cells, the method successfully determined site-specific turnover rates for histone H3 peptides. nih.govacs.org The derivatization efficiency of the chemical labeling step is crucial and has been shown to be nearly complete (over 99%). nih.govacs.org

Table 1: Research Findings from a CoMetChem Study on Histone H3 Acetylation

| Peptide Species | Acetylation Site(s) | Measured Turnover Rate (%/h) |

|---|---|---|

| Single-acetylated H3(18-26) | K23ac | 3.07 |

| Single-acetylated H3(18-26) | K18ac | 0.38 |

| Double-acetylated H3(18-26) | K18acK23ac | 2.69 |

This level of detailed, site-specific quantification provides a comprehensive understanding of the dynamic nature of protein acetylation, linking cellular metabolism directly to epigenetic regulation. nih.govresearchgate.net

Isotope Ratio Mass Spectrometry for Tracing Carbon Isotopomers

Isotope Ratio Mass Spectrometry (IRMS) is a highly precise analytical technique used to measure the relative abundance of isotopes in a sample. nih.gov When coupled with stable isotope labeling, IRMS becomes a powerful tool for tracing the metabolic fate of atoms through complex biochemical networks. mdpi.comfrontiersin.org this compound, by providing a source of labeled acetyl groups, is instrumental in studies that aim to trace carbon isotopomers in various metabolic pathways. nih.gov

The fundamental principle involves introducing a substrate labeled with a stable isotope, like ¹³C, into a biological system. frontiersin.orgcreative-proteomics.com This labeled substrate, or a derivative like acetyl-CoA formed from this compound, is then metabolized, and the ¹³C atoms are incorporated into downstream metabolites. frontiersin.orgnih.gov By analyzing the isotopic composition of these metabolites using IRMS, researchers can elucidate the flow of carbon through different pathways, a process known as metabolic flux analysis. creative-proteomics.comnih.govmdpi.com

During photosynthesis, for example, plants assimilate carbon dioxide through different metabolic pathways (C3 and C4), resulting in distinct ¹³C/¹²C ratios. oiv.int IRMS can measure these ratios in products derived from plants, such as sugars and ethanol, to determine their origin. oiv.int Similarly, in cellular metabolism, labeled precursors are used to track carbon flow. For instance, ¹³C-labeled glucose can trace carbon through glycolysis and the TCA cycle, while labeled glutamine can reveal pathways like anaplerosis. nih.govmdpi.com

The use of highly enriched ¹³C-labeled precursors enhances the sensitivity of detection, allowing for the tracing of metabolites even at low concentrations. acs.org IRMS systems, often coupled with gas chromatography (GC-C-IRMS) or liquid chromatography (LC-IRMS), can separate complex mixtures of metabolites before isotopic analysis, enabling compound-specific isotope analysis. nih.govvliz.beiaea.org This provides detailed insights into how specific compounds are synthesized and distributed within different macromolecular pools, such as fatty acids and amino acids. vliz.be

Table 2: Applications of IRMS with ¹³C Labeling for Carbon Tracing

| Application Area | Labeled Precursor Example | Information Gained | Reference |

|---|---|---|---|

| Plant Photosynthesis | ¹³C-Bicarbonate | Distinguishing between C3 and C4 metabolic pathways. | oiv.int |

| Cellular Metabolism | [U-¹³C] Glucose | Tracing glucose contribution to the TCA cycle and nucleotide synthesis. | nih.govmdpi.com |

| Amino Acid Metabolism | [U-¹³C] Glutamine | Quantifying glutamine anaplerosis and contribution to the TCA cycle. | nih.gov |

| Cholesterol Synthesis | ¹³C-Acetate | Measuring the rate of de novo cholesterol synthesis. | nih.gov |

| Explosives Research | ¹³C-labeled RDX & TNT | Tracing the formation of soot from carbon atoms during detonation. | aip.org |

These tracing studies are critical for understanding cellular physiology in both healthy and diseased states, offering a quantitative map of metabolic fluxes that cannot be measured directly. frontiersin.orgmdpi.com

Metabolic Flux Analysis Mfa and Pathway Elucidation

Principles and Advanced Methodologies of 13C-Metabolic Flux Analysis

13C-Metabolic Flux Analysis (MFA) is a pivotal technique for the quantitative study of intracellular metabolic pathway activities. nih.gov The core principle involves introducing a 13C-labeled substrate into a biological system and tracking the distribution of the 13C label into various metabolites. This information, combined with a stoichiometric model of the metabolic network, allows for the calculation of intracellular fluxes. Acetic anhydride-13C4 plays a unique role in these methodologies, not as a primary metabolic tracer, but as a derivatizing agent for quantitative analysis.

The precise quantification of metabolites and their isotopic labeling patterns is fundamental to MFA. This compound facilitates this by reacting with specific functional groups on metabolites, such as amines and hydroxyls, to introduce a 13C-labeled acetyl group. This chemical derivatization can improve the analytical properties of the metabolites for mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, enhancing detection and quantification. atamanchemicals.com

In the realm of proteomics, which is closely intertwined with metabolism, this compound is instrumental in the quantitative analysis of protein modifications. For instance, it is used in methods to determine the stoichiometry of lysine (B10760008) acetylation. unica.it By chemically acetylating all unmodified lysine residues with this compound, researchers can distinguish them from endogenously acetylated lysines, allowing for precise quantification of the extent of this post-translational modification at specific sites. unica.it This provides a quantitative snapshot of the metabolic state, as lysine acetylation is dependent on the intracellular concentration of acetyl-CoA, a central metabolite. researchgate.net

A novel "proteo-metabo-flux" approach combines MS-based metabolic flux analysis of acetyl-CoA with the analysis of histone acetylation dynamics. nih.govuit.no This integrated method allows for the simultaneous monitoring of metabolic label incorporation into acetyl-CoA and the dynamics of histone acetylation. nih.gov

| Application | Methodology | Quantitative Information Obtained |

|---|---|---|

| Lysine Acetylation Stoichiometry | Chemical derivatization of unmodified lysine residues with this compound followed by mass spectrometry. | Site-specific stoichiometry of endogenous lysine acetylation. unica.it |

| Multiplexed Proteome Quantification | Synthesis of isotopically labeled acetyl-isoleucine-proline (Ac-IP) tags using this compound for data-independent acquisition (DIA) mass spectrometry. acs.org | Relative quantification of proteins in complex samples. acs.org |

This compound is not directly metabolized by cells in a way that would allow for tracing its carbon backbone through primary metabolic pathways like glycolysis or the Tricarboxylic Acid (TCA) cycle. Its primary application in this context is indirect, focusing on the products and regulators of these pathways.

For amino acid metabolism, this compound is used to derivatize amino acids, particularly through the acetylation of lysine residues. This is crucial for quantitative proteomics techniques that measure protein turnover and the impact of metabolic shifts on the proteome. unica.it While other 13C-labeled substrates like glucose or glutamine are used to trace the carbon flow into amino acid synthesis, this compound helps in the downstream analysis of the synthesized proteins.

In the study of fatty acid metabolism, the focus is often on the precursor molecule, acetyl-CoA. The dynamics of acetyl-CoA synthesis and consumption are linked to histone acetylation. nih.gov By using this compound to quantify histone acetylation dynamics, researchers can indirectly infer changes in the metabolic flux related to acetyl-CoA, which is a key product of fatty acid oxidation and a substrate for fatty acid synthesis. nih.govuit.no Recent studies have also highlighted the role of acetylation in regulating fatty acid metabolism in plants, suggesting that quantitative analysis of acetylation using reagents like this compound could be a valuable tool in this area. mdpi.com

The assessment of flux distribution and turnover rates is a cornerstone of MFA. This compound contributes to this by enabling the precise measurement of the turnover of specific molecular pools that are influenced by metabolic fluxes.

A prime example is the study of histone acetylation dynamics. Histone acetylation is a reversible process, and the rates of acetylation and deacetylation are influenced by the availability of acetyl-CoA. nih.gov In the proteo-metabo-flux approach, cells are cultured with a 13C-labeled nutrient, and the incorporation of the label into acetyl-CoA and subsequently into acetylated histones is monitored. This compound can be used in the analytical workflow to derivatize and quantify the different isotopic forms of acetylated histone peptides. uit.no This allows for the determination of the rate constants for both histone acetylation and deacetylation, providing a dynamic view of the flux of acetyl groups from metabolism to the epigenome. nih.gov

Application in Investigating Cellular Metabolism and Pathophysiological Mechanisms

The methodologies employing this compound have significant applications in understanding how cellular metabolism is altered in disease states and in the discovery of novel metabolic pathways.

Metabolic reprogramming is a hallmark of cancer. researchgate.net Cancer cells exhibit altered metabolic pathways to support their rapid proliferation and survival. researchgate.net Histone acetylation plays a critical role in regulating gene expression programs that drive cancer progression, and its levels are intrinsically linked to the metabolic state of the cell through acetyl-CoA. researchgate.netnih.gov

The use of this compound in quantifying histone acetylation dynamics provides a powerful tool to study this aspect of cancer metabolism. nih.gov Aberrations in global histone acetylation levels are observed in various cancers and can be associated with tumor aggressiveness. nih.gov For example, in breast cancer, the dynamics of histone H3 lysine 4 acetylation have been shown to define different subtypes of the disease. oncotarget.com By enabling the precise measurement of these epigenetic modifications, this compound aids in elucidating the link between metabolic pathways, such as increased glycolysis or altered acetyl-CoA synthesis, and the epigenetic landscape that supports the cancerous state. researchgate.net

| Histone Modification | Cancer Type | Associated Metabolic Link | Reference |

|---|---|---|---|

| H3K56ac | Hepatocellular Carcinoma | Sensitive to extracellular metabolite levels; linked to upregulation of acetyl-CoA synthetases under hypoxia. | nih.gov |

| H3K4ac | Breast Cancer | Associated with estrogen response and epithelial-to-mesenchymal transition pathways. | oncotarget.com |

| Global H3 Acetylation | Various Cancers | Linked to intracellular levels of acetyl-CoA, a key metabolite. | researchgate.net |

The discovery of novel metabolic pathways and regulatory networks is a key goal of metabolomics and systems biology. This compound can contribute to this by aiding in the identification and quantification of novel acetylated molecules. The widespread nature of protein acylation beyond acetylation is becoming increasingly apparent, with various acyl-CoA species serving as donors for these modifications. nih.gov

By using this compound in combination with high-resolution mass spectrometry, it is possible to screen for and identify novel acetylated metabolites or proteins. nih.gov The presence and regulation of these acetylated molecules can provide clues to new enzymatic reactions and metabolic pathways. For example, the discovery of acetylation as a key modification in the biosynthesis of certain natural products highlights its role in driving structural diversification and regulating metabolic flux. researchgate.net The ability to quantitatively assess acetylation using tools like this compound is therefore crucial for uncovering these hidden layers of metabolic regulation.

Studying Organism-Specific Metabolic Adaptations (e.g., Chlamydomonas reinhardtii)

The unicellular green alga Chlamydomonas reinhardtii is a model organism for studying photosynthesis and metabolism due to its metabolic flexibility. It can grow photoautotrophically using CO2, heterotrophically in the dark using an organic carbon source like acetate (B1210297), or mixotrophically using both. frontiersin.orgibpc.fr this compound serves as a powerful tool for tracing the metabolic fate of acetate in this organism. Upon introduction to an aqueous medium, it hydrolyzes to form 13C-labeled acetic acid (acetate), which is then taken up by the cells.

The assimilated 13C-acetate is converted to 13C-acetyl-CoA, a central metabolic intermediate. This labeled acetyl-CoA enters various key pathways, including the tricarboxylic acid (TCA) cycle and the glyoxylate cycle, allowing researchers to map the flow of carbon under different growth conditions. frontiersin.orgfrontiersin.orgnih.gov

Research using 13C-labeled acetate has revealed significant differences in the metabolic adaptations of C. reinhardtii under heterotrophic versus mixotrophic conditions. For instance, studies using in-vivo Nuclear Magnetic Resonance (NMR) spectroscopy have shown that the rate of acetate assimilation is considerably faster during heterotrophic (dark) growth compared to mixotrophic (light) growth. nih.gov This is attributed to the competing influx of carbon from CO2 fixation during photosynthesis in mixotrophic conditions. nih.gov

Detailed research findings indicate that under heterotrophic conditions, nearly 90% of a 20 mM acetate supply can be depleted from the medium within 12 hours. In contrast, under mixotrophic conditions, only about 50% of the acetate is consumed in the same timeframe. nih.gov This differential uptake rate highlights the organism's metabolic plasticity and its ability to prioritize carbon sources based on environmental cues. Flux balance analysis further suggests that exogenous acetate feeds into a modified TCA cycle that bypasses CO2 evolution steps, thereby maximizing carbon incorporation into biomass. frontiersin.org

| Growth Condition | Time (hours) | Labeled Acetate Depletion (%) | Primary Carbon Source(s) |

|---|---|---|---|

| Heterotrophy (Dark) | 12 | ~90% | Acetate |

| Mixotrophy (Light) | 12 | ~50% | Acetate & CO2 |

| Mixotrophy (Light) | 20 | >90% | Acetate & CO2 |

Interrogating Subcellular Metabolic Compartmentation

In eukaryotic cells, metabolic pathways are often segregated into different organelles, a phenomenon known as compartmentation. nih.gov Understanding the flow of metabolites between these compartments, such as the mitochondria and the cytosol, is crucial for a complete picture of cellular metabolism. 13C Metabolic Flux Analysis (13C-MFA) using tracers like this compound is instrumental in dissecting these subcellular fluxes.

When 13C-labeled acetate (from this compound hydrolysis) is assimilated, it forms 13C-acetyl-CoA in different compartments where the necessary enzymes are present. For example, 13C-acetyl-CoA can be generated in both the mitochondria and the cytosol. This labeled precursor is then incorporated into various metabolites specific to the pathways within those compartments. By analyzing the isotopic labeling patterns of these downstream metabolites, which can be isolated from different cellular fractions, researchers can infer the relative activity of pathways in each compartment. nih.gov

For example, the TCA cycle is located in the mitochondria. Tracing 13C from acetyl-CoA through TCA cycle intermediates like citrate and succinate provides a direct measure of mitochondrial metabolic activity. If labeled citrate is subsequently found in the cytosol, it indicates the transport of citrate out of the mitochondria, a key process for providing carbon for cytosolic pathways like fatty acid synthesis. nih.gov This ability to distinguish between metabolite pools in different locations is a key advantage of using isotope tracers in MFA. nih.gov

| Observed Labeled Metabolite | Subcellular Location | Inferred Metabolic Flux/Process |

|---|---|---|

| [13C]-Citrate | Mitochondria | TCA Cycle Activity |

| [13C]-Glutamate | Mitochondria | TCA Cycle and Amino Acid Synthesis |

| [13C]-Citrate | Cytosol | Mitochondrial Export for Cytosolic Pathways |

| [13C]-Fatty Acids | Cytosol | De novo Fatty Acid Synthesis |

Research in Proteomics and Post Translational Modifications

Dynamic Profiling of Site-Specific Protein Acetylation

The use of Acetic anhydride-13C4 enables the dynamic profiling of protein acetylation on a proteome-wide scale. This is often achieved through methods that compare the ratio of endogenously acetylated lysines to those that are unacetylated at a given time point. In a typical workflow, proteins are extracted from cells or tissues. Unmodified lysine (B10760008) residues are then chemically acetylated using a heavy isotope-labeled reagent like this compound. nih.govbiorxiv.org This process ensures that all lysine residues, whether naturally or chemically modified, are acetylated, which simplifies subsequent analysis by mass spectrometry. nih.gov

Following chemical acetylation, proteins are digested, and the resulting peptides are analyzed. The mass spectrometer can distinguish between the peptides that were originally acetylated (natural abundance) and those that were chemically acetylated with the 13C4 label. This allows for the calculation of the stoichiometry, or the proportion of a specific lysine site that is acetylated across the total protein pool. nih.gov This technique provides a snapshot of the acetylation status of thousands of sites simultaneously, offering insights into how cellular signaling or disease states affect protein function. nih.govspringernature.com

Table 1: Example Data from a Stoichiometry Experiment This table illustrates hypothetical results from a quantitative proteomics experiment measuring changes in acetylation stoichiometry on specific protein sites after treatment with a signaling inhibitor.

| Protein | Lysine Site | Stoichiometry (Control) | Stoichiometry (Treated) | Fold Change |

| Histone H3 | K9 | 15% | 7% | -2.14 |

| Histone H3 | K18 | 25% | 45% | +1.80 |

| Tubulin | K40 | 50% | 48% | -1.04 |

| p53 | K382 | 30% | 12% | -2.50 |

Quantification of Acetylation and Deacetylation Rates in Histones

Beyond static stoichiometry, this compound is instrumental in measuring the rates of acetylation and deacetylation, particularly for histones, which are central to chromatin regulation. nih.gov A powerful technique known as CoMetChem (Combined Metabolic and Chemical Labeling) integrates metabolic labeling with chemical derivatization. nih.govuibk.ac.at In this approach, cells are first grown in media containing a heavy isotope precursor like [U-13C]-glucose. This metabolically labels the cellular pool of acetyl-CoA, the donor for biological acetylation. nih.gov

At various time points after the introduction of the metabolic label, histones are extracted. The lysine residues that were not acetylated in vivo are then chemically acetylated using this compound,D6. nih.gov Mass spectrometry analysis can then differentiate between three populations of acetyl groups on a single lysine site:

Unlabeled (from before the experiment started).

Metabolically labeled (newly added by histone acetyltransferases, HATs).

Chemically labeled (representing the unacetylated fraction).

By tracking the incorporation of the metabolic label and the decrease of the unlabeled fraction over time, researchers can calculate the site-specific rates of both acetylation (by HATs) and deacetylation (by histone deacetylases, HDACs). nih.govnih.gov This provides a dynamic view of histone modification turnover, which is often more informative than steady-state levels alone. nih.gov

Table 2: Measured Histone Acetylation and Deacetylation Rates This table shows sample data for site-specific reaction rates on Histone H3, demonstrating how different sites can have vastly different modification dynamics.

| Histone Peptide | Lysine Site | Acetylation Rate (k_ac) [fraction/hr] | Deacetylation Rate (k_deac) [fraction/hr] | Acetyl Group Half-life [hrs] |

| H3 (9-17) | K9 | 0.15 | 0.30 | 2.31 |

| H3 (9-17) | K14 | 0.40 | 0.25 | 2.77 |

| H3 (18-26) | K18 | 0.65 | 0.50 | 1.39 |

| H3 (18-26) | K23 | 0.22 | 0.45 | 1.54 |

Elucidation of Epigenetic Regulatory Mechanisms via Isotopic Labeling

The ability to quantify histone acetylation dynamics using isotopic labeling with reagents like this compound provides deep insights into epigenetic regulation. Epigenetic mechanisms are profoundly influenced by the dynamic crosstalk between different histone modifications. elifesciences.org For instance, the rates of histone acetylation can be measured in response to specific stimuli, such as treatment with drugs that inhibit HDACs or HATs, or in different cellular states like proliferation versus quiescence. nih.gov

Studies have shown that quiescent cells may exhibit lower rates of acetyl group accumulation compared to proliferating cells, linking acetylation dynamics directly to the cell's biological state. nih.gov Furthermore, by combining isotopic labeling with genetic mutations in DNA repair proteins, researchers have been able to show that specific environmental triggers, like gamma-irradiation, can lead to dramatic increases in acetylation at particular sites, such as H3K18, which is linked to DNA repair. nih.gov

This level of detailed, quantitative information allows researchers to build more accurate models of how the cellular metabolic state, enzyme activity, and environmental signals are integrated to control gene expression through the dynamic modification of the chromatin landscape. uib.no

Future Perspectives and Translational Research Opportunities

Methodological Innovations in 13C-Labeling and Detection

The precision and scope of 13C-Metabolic Flux Analysis (13C-MFA) are continually advancing, thanks to ongoing innovations in both the experimental design of labeling studies and the analytical technologies used for detection. 13C-MFA has become a cornerstone for quantifying intracellular metabolic fluxes, providing critical insights into cellular physiology for applications in metabolic engineering, biotechnology, and biomedical research. nih.govresearchgate.net

Recent progress in experimental design emphasizes the use of parallel labeling experiments, where two or more cultures are grown with different 13C-labeled tracers. springernature.com This approach, combined with sophisticated statistical analysis, significantly enhances the precision of flux estimations, with some protocols achieving a standard deviation of ≤2%. springernature.com The selection of optimal isotopic tracers is a critical step in the design of these experiments to maximize the resolution of metabolic fluxes. vanderbilt.edu

On the detection front, mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary techniques for accurately determining the isotopic labeling status of metabolites. nih.gov

Key Methodological Innovations:

Advanced Mass Spectrometry Techniques: Gas chromatography-mass spectrometry (GC-MS) is frequently used to measure isotopic labeling in protein-bound amino acids and other macromolecules. springernature.com Recent developments in liquid chromatography-mass spectrometry (LC-MS) and pyrolysis-IRMS have expanded the range of detectable metabolites and improved sensitivity, allowing for less invasive study designs. physoc.org

Microfluidic Capillary Electrophoresis-Mass Spectrometry (CE-MS): A novel method utilizing CE-MS has been developed for the rapid and highly accurate determination of isotopomer patterns in underivatized proteinogenic amino acids. nih.gov This technique requires a very small sample volume, making it suitable for studies with limited biological material. nih.gov

Software and Computational Tools: The maturation of 13C-MFA has been supported by the development of advanced software packages for designing experiments, estimating fluxes, and performing statistical analyses. nih.gov These tools have made the complex data analysis involved in 13C-MFA more accessible to a broader range of researchers. vanderbilt.edu

| Technique | Application in 13C-MFA | Key Advantages |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Measurement of isotopic labeling in protein-bound amino acids, glycogen-bound glucose, and RNA-bound ribose. springernature.com | Well-established, robust, provides high-resolution data. springernature.com |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Analysis of a wide range of metabolites, including those not amenable to GC-MS. | High sensitivity and specificity, applicable to a broad spectrum of compounds. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Determination of positional isotopomers, providing detailed information on metabolic pathways. | Non-destructive, provides structural information. |

| Capillary Electrophoresis-Mass Spectrometry (CE-MS) | Rapid and accurate analysis of isotopomer patterns in amino acids from very small samples. nih.gov | High separation efficiency, requires minimal sample volume. nih.gov |

常见问题

Q. What are the critical storage and handling protocols for Acetic anhydride-¹³C₄ to maintain isotopic integrity in experimental workflows?

Acetic anhydride-¹³C₄ must be stored in a sealed container at 2–8°C in a dry, ventilated environment to prevent hydrolysis or isotopic exchange . Handling should occur in a fume hood due to its corrosive nature (Risk Code: F+, C; UN 1715), and exposure to moisture, acids, or bases must be minimized to avoid decomposition . Pre-experiment purity verification via NMR or LC-MS is recommended to confirm isotopic enrichment (99 atom % ¹³C) and rule out degradation .

Q. How should Acetic anhydride-¹³C₄ be integrated into protein acetylation protocols for reproducible results?

For protein acetylation, dissolve Acetic anhydride-¹³C₄ in anhydrous solvents (e.g., dimethyl sulfoxide) to prevent side reactions. Use molar excess (e.g., 10:1 reagent-to-protein ratio) and buffer at pH 8–9 to enhance lysine residue reactivity . Quench unreacted anhydride with Tris-HCl (pH 7.4) to terminate the reaction. Validate acetylation efficiency via SDS-PAGE or mass spectrometry, comparing ¹³C-labeled and unlabeled controls .

Q. What safety precautions are essential when using Acetic anhydride-¹³C₄ in kinetic studies?

Use personal protective equipment (gloves, goggles) and ensure proper ventilation due to its flammability (flash point: 49°C) and corrosive properties . Monitor vapor pressure (unreported but inferred from boiling point: 138–140°C) to avoid inhalation risks during heating steps. Neutralize spills with sodium bicarbonate and dispose of waste via approved hazardous chemical protocols .

Advanced Research Questions

Q. How does the isotopic purity of Acetic anhydride-¹³C₄ impact quantitative proteomics data interpretation?

Isotopic impurities (e.g., residual ¹²C or ¹³C3) can introduce mass shifts in LC-MS/MS spectra, leading to false-positive acetylation site assignments. To mitigate this, pre-screen batches using high-resolution mass spectrometry (HRMS) to confirm ≥99% ¹³C4 enrichment . During data analysis, apply isotopic correction algorithms (e.g., MaxQuant’s “Labeling Efficiency” parameter) to adjust for natural abundance ¹³C contributions in unlabeled samples .

Q. What methodological strategies resolve contradictions in acetylation stoichiometry when comparing ¹³C4- and d6-labeled acetic anhydride?

Deuterium (d6) labeling may alter reaction kinetics or protein stability due to isotope effects, potentially skewing stoichiometry measurements. To reconcile discrepancies:

Q. How can researchers optimize metabolic tracing studies using Acetic anhydride-¹³C₄ to track acetyl-CoA incorporation?

Administer ¹³C4-labeled acetate (derived from Acetic anhydride-¹³C₄ hydrolysis) to cell cultures at physiologically relevant concentrations (0.5–2 mM). Extract metabolites at multiple timepoints and analyze via LC-HRMS to quantify ¹³C enrichment in acetyl-CoA and downstream products (e.g., citrate). Correct for isotopic dilution using computational tools like IsoCor2 .

Methodological Recommendations

- Purity Verification: Employ UPLC-MS (e.g., Waters systems) for batch consistency checks .

- Data Reproducibility: Document reagent lot numbers, storage conditions, and quenching steps in methods sections to align with FAIR data principles .

- Safety Compliance: Adopt OSHA guidelines for corrosive chemical handling and waste disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。